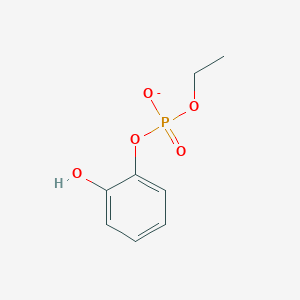

Ethyl 2-hydroxyphenyl phosphate

Description

Evolution of Organophosphorus Chemistry: A Conceptual Framework

The journey of organophosphorus chemistry began in the early 19th century. A significant milestone was the synthesis of triethyl phosphate (B84403) in 1848 by Franz Voegeli. mdpi.com This was followed by the synthesis of tetraethyl pyrophosphate (TEPP) in 1854, which was the first organophosphorus compound identified as a cholinesterase inhibitor. mdpi.com The early 20th century witnessed further advancements, including Michaelis's work on dialkyl phosphonates in 1898. mdpi.com However, it was the work of Gerhard Schrader at IG Farben in the 1930s that truly propelled the field forward, leading to the development of highly toxic organophosphorus compounds, initially for use as insecticides. mdpi.comwikipedia.org

The definition of organophosphorus compounds can be broad, encompassing any organic compound with a phosphorus atom. wikipedia.org In a more specific chemical context, they are often categorized based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Organophosphates, which are esters of phosphoric acid, fall under the phosphorus(V) category and have the general structure O=P(OR)₃. wikipedia.org

The latter half of the 20th century saw rapid progress in the field, with a significant expansion in the variety of synthesized organophosphorus structures and their applications. mdpi.comnih.gov This evolution continues today, driven by the quest for new functionalities and more sustainable chemical processes.

Significance of Aromatic Phosphate Esters in Modern Organic Synthesis

Aromatic phosphate esters, a subclass of organophosphates where at least one of the ester groups is an aromatic ring, have emerged as versatile tools in modern organic synthesis. nih.gov While historically considered less reactive than other substrates like halides and sulfonates, advancements in activation methods, particularly transition-metal catalysis and photochemistry, have unlocked their synthetic potential. rsc.org

These compounds are valuable electrophiles in cross-coupling reactions, such as the Suzuki reaction, where they can be coupled with boronic acids to form new carbon-carbon bonds. nih.gov The phosphorylation of phenols is a common method for their synthesis. nih.gov The utility of aromatic phosphate esters is enhanced by their "tunable" reactivity, allowing for controlled and selective chemical transformations. rsc.org Their applications extend to the synthesis of a wide range of organic molecules, including complex heterocyclic compounds. nih.gov

Contextualizing Ethyl 2-Hydroxyphenyl Phosphate within Contemporary Chemical Research

This compound is a specific aromatic phosphate ester that has garnered interest in contemporary chemical research. Its structure, featuring both an ethyl ester group and a hydroxyl-substituted phenyl group attached to the phosphate core, suggests a range of potential chemical reactivities and applications.

Research into compounds like this compound is often driven by the need for new functional molecules. For instance, organophosphate esters are widely used as flame retardants, plasticizers, and additives in industrial products. wikipedia.orgebi.ac.uk The presence of the hydroxyl group on the phenyl ring of this compound opens up possibilities for further chemical modification, potentially leading to the development of novel polymers or other materials with tailored properties.

The study of such molecules contributes to the broader understanding of structure-property relationships in organophosphorus chemistry. By investigating the synthesis, reactivity, and potential applications of specific compounds like this compound, chemists can refine their design strategies for creating new materials with desired functionalities.

Data Tables

Table 1: Key Milestones in Organophosphorus Chemistry

| Year | Discovery | Researcher(s) | Significance |

| 1848 | Synthesis of triethyl phosphate | Franz Voegeli | One of the first synthetic organophosphorus compounds. mdpi.com |

| 1854 | Synthesis of tetraethyl pyrophosphate (TEPP) | Moschnin and de Clermont | First organophosphorus compound identified as a cholinesterase inhibitor. mdpi.com |

| 1898 | Synthesis of dialkyl phosphonates | Michaelis | Expanded the range of known organophosphorus compounds. mdpi.com |

| 1930s | Development of highly toxic organophosphates | Gerhard Schrader | Led to the development of modern insecticides and nerve agents. mdpi.comwikipedia.org |

Table 2: Common Applications of Aromatic Phosphate Esters

| Application | Description |

| Flame Retardants | Added to materials to inhibit or delay the spread of fire. wikipedia.orgebi.ac.uk |

| Plasticizers | Added to polymers to increase their flexibility. wikipedia.orgebi.ac.uk |

| Synthetic Intermediates | Used as building blocks in the synthesis of more complex organic molecules. nih.gov |

| Hydraulic Fluids & Lubricant Additives | Utilized for their thermal stability and lubricating properties. wikipedia.org |

Structure

3D Structure of Parent

Properties

CAS No. |

87110-09-6 |

|---|---|

Molecular Formula |

C8H10O5P- |

Molecular Weight |

217.14 g/mol |

IUPAC Name |

ethyl (2-hydroxyphenyl) phosphate |

InChI |

InChI=1S/C8H11O5P/c1-2-12-14(10,11)13-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3,(H,10,11)/p-1 |

InChI Key |

VOGRTRHBKKIGDP-UHFFFAOYSA-M |

Canonical SMILES |

CCOP(=O)([O-])OC1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Hydroxyphenyl Phosphate and Analogues

Esterification Strategies for Phenolic Phosphates

The formation of the phosphate (B84403) ester bond with a phenolic hydroxyl group is the cornerstone of synthesizing compounds like Ethyl 2-hydroxyphenyl phosphate. These strategies must overcome the lower nucleophilicity of phenols compared to aliphatic alcohols.

Phosphorylation of 2-Hydroxyphenol with Ethyl Phosphate Precursors

A direct and effective method for the phosphorylation of phenols involves the use of a mixture of phosphorus pentoxide (P₂O₅) and triethyl phosphate. This combination serves as a potent phosphorylating agent for various phenolic compounds. In a typical procedure, the phenol (B47542) is heated with a mixture of triethyl phosphate and phosphorus pentoxide, leading to the formation of the corresponding aryl phosphate derivative. researchgate.net

The reaction is generally conducted at elevated temperatures, often around 120°C. researchgate.net While direct reaction of a phenol with triethyl phosphate alone may not yield the desired product, the addition of phosphorus pentoxide is crucial for activating the substrate and driving the reaction forward. researchgate.net This method has been successfully applied to a range of substituted phenols, demonstrating its versatility. The yields of the resulting phosphate adducts are typically good, falling within the 46-81% range depending on the specific phenol used. researchgate.net

Table 1: Phosphorylation of Various Phenols using the Triethyl Phosphate/P₂O₅ System researchgate.net Note: This table is illustrative of the general method's effectiveness, as specific data for this compound was not detailed in the source.

| Phenol Substrate | Reaction Time (hours) | Isolated Yield (%) |

|---|---|---|

| Phenol | 3 | 81 |

| 4-Methylphenol | 4 | 75 |

| 4-Methoxyphenol | 4 | 71 |

| 4-Chlorophenol | 2.5 | 78 |

| 4-Nitrophenol | 2 | 46 |

Direct Esterification Approaches and Their Mechanistic Considerations

Direct esterification between a carboxylic acid and a phenol is notoriously slow and inefficient, making it an unusable method for preparation. chemguide.co.uk This has necessitated the development of alternative strategies using more reactive phosphorylating agents or activating the phenol itself.

One common strategy involves converting the phenol into its more nucleophilic conjugate base, the phenoxide ion, by treating it with a base like sodium hydroxide (B78521). libretexts.org The resulting phenoxide is significantly more reactive and can then be treated with a suitable phosphorylating agent. libretexts.org

Another approach is the use of coupling or activating agents. For instance, N,N'-carbonyldiimidazole (CDI) has been shown to be an effective catalyst for the direct esterification of P(O)-OH compounds, such as phosphonic and phosphinic acids, with phenols. researchgate.net This method provides a simple way to generate a wide range of O-aryl phosphates and related compounds in moderate to excellent yields. researchgate.net

Mechanistically, the transfer of a phospho group from an ester to a nucleophile like a phenol can proceed through several pathways. frontiersin.org These are broadly categorized as:

Associative (Stepwise, Aₙ + Dₙ): This pathway involves the formation of a pentacoordinate intermediate. The rate-limiting step can be either the formation or the breakdown of this intermediate. frontiersin.org

Concerted (Sₙ2-like, AₙDₙ): This is a one-step mechanism where bond formation to the incoming nucleophile and bond cleavage with the leaving group occur simultaneously. frontiersin.org

The prevailing mechanism can be influenced by factors such as the solvent, the nature of the substituents on the phosphorus atom, and the leaving group. frontiersin.org

Alternative Synthetic Pathways to Aryl Ethyl Phosphate Structures

Beyond traditional esterification, research has focused on developing more sustainable and efficient catalytic methods for creating the P-O bond in aryl phosphate esters.

Green Chemistry Principles in Phosphate Ester Synthesis

A key goal in modern chemical synthesis is the reduction of hazardous waste and the use of environmentally benign reagents and solvents. In phosphate ester synthesis, this involves moving away from toxic and corrosive reagents like phosphoryl chlorides. organic-chemistry.org A significant advancement is the use of triethyl phosphate (TEP) not just as a reagent but also as a green solvent. researchgate.nettandfonline.com TEP exhibits low toxicity, is non-carcinogenic, and is not bioaccumulative, making it a safer alternative to conventional solvents like DMF and NMP. tandfonline.com Syntheses that can be performed using TEP as the solvent minimize the use of additional volatile organic compounds, aligning with green chemistry principles. tandfonline.com

Catalytic Approaches to O-Phosphorylation

Catalysis offers a powerful tool for the selective and efficient phosphorylation of phenols under mild conditions. Several catalytic systems have been developed for this purpose.

Zinc and Titanium Catalysis: A screening of various catalysts identified a matched system of ZnBr₂ with Cs₂CO₃ as a base for the selective phosphorylation of phenols. bohrium.com This system provides high yields for the formation of mono-phosphate products. bohrium.com

Molybdenum Catalysis: Among various oxidometallic species, oxidomolybdenum tetrachloride (MoOCl₄) was found to be a highly efficient catalyst for the phosphorylation of alcohols and phenols, with minimal background reaction. bohrium.comresearchgate.net

Nickel Catalysis: An efficient method for the phosphorylation of phenol derivatives has been developed using a nickel catalyst. This approach involves the cross-coupling of phenyl pivalates with H-phosphonates or other P(O)-H compounds to yield the corresponding aryl phosphonates and phosphine (B1218219) oxides. acs.org

Organocatalysis: Pyridine-N-oxide has been reported as an effective organocatalyst for the phosphorylation of both alcohols and phenols using phosphoryl chlorides. This method is advantageous due to its mild reaction conditions and low catalyst loading (5 mol%). researchgate.net

Table 2: Overview of Catalytic Systems for Phenol Phosphorylation

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| ZnBr₂ / Cs₂CO₃ | Phenol Phosphoryl Transfer | Matched conditions for selective phenol phosphorylation. | bohrium.com |

| MoOCl₄ / Et₃N | Chemoselective Phosphorylation | Highly efficient with negligible background reaction. | bohrium.comresearchgate.net |

| Nickel Catalyst | C–O/P–H Cross-Coupling | Couples phenol derivatives (e.g., pivalates) with P(O)-H compounds. | acs.org |

| Pyridine-N-oxide | Organocatalytic Phosphorylation | Uses phosphoryl chlorides under mild conditions with low catalyst loading. | researchgate.net |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The ideal conditions are highly dependent on the chosen synthetic route.

For methods employing direct heating , such as the triethyl phosphate/P₂O₅ system, key variables include:

Temperature: A specific temperature, such as 120°C, is often required to drive the reaction to completion. researchgate.net

Reaction Time: The duration of heating must be optimized to maximize product formation while minimizing potential degradation. Reaction times can range from 2 to 4 hours depending on the substrate. researchgate.net

Reagent Stoichiometry: The molar ratio of the phenol to the phosphorylating agent is critical.

For catalytic methods , optimization focuses on:

Catalyst and Ligand Screening: Identifying the most active and selective metal and ligand combination is paramount.

Base and Solvent: The choice of base and solvent can have a profound impact on reactivity and yield. Systematic screening, as performed for the ZnBr₂ system, helps identify matched conditions for optimal performance. bohrium.com

Molar Equivalence: Fine-tuning the molar ratios of the substrate, catalyst, and base is essential for maximizing catalytic efficiency. bohrium.com

Furthermore, techniques like microwave irradiation have been explored to accelerate reactions, particularly in direct esterification protocols, potentially leading to shorter reaction times and improved yields. researchgate.net The purification process, often involving aqueous workup and extraction followed by chromatography or distillation, is also a critical step in obtaining the final product in high purity. researchgate.net

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound and its analogues, profoundly influencing both the rate of reaction and the selectivity towards the desired product. The solvent's properties, such as polarity, dielectric constant, and its ability to solvate reactants and transition states, play a pivotal role in the phosphorylation of phenols.

The phosphorylation reaction to form aryl phosphate esters can proceed through different mechanisms, and the solvent can stabilize or destabilize the intermediates and transition states involved. For instance, in reactions involving phospho group transfer, the polarity of the solvent can dictate the reaction pathway. Studies on the solvolysis of phosphate monoester dianions have shown a dramatic change in mechanism with a change in solvent. In highly polar solvents like water, the reaction tends to proceed via a bimolecular, SN2(P)-type mechanism. However, in less polar solvents such as tert-butyl alcohol, the mechanism can shift to a two-step, unimolecular, SN1(P)-type pathway. nih.gov This is attributed to the differing abilities of the solvents to stabilize the charged species involved in the reaction.

The rate of reaction is also heavily dependent on the solvent. Research has demonstrated that the hydrolysis of p-nitrophenyl phosphate dianion is accelerated by over a million times in acetonitrile (B52724) containing a small amount of water compared to the reaction in pure water. nih.gov This significant rate enhancement is primarily due to entropic effects. The addition of organic cosolvents, including alcohols, acetone, dioxane, and polar aprotic solvents like DMSO and dimethylformamide, to water has also been observed to accelerate the hydrolysis of aryl phosphate dianions. nih.gov

In the context of synthesizing this compound, the choice of an appropriate solvent is crucial for achieving high yields and selectivity. For the related synthesis of aryl diethyl phosphate esters, methods have been developed that utilize alternative reagents to the now-banned carbon tetrachloride. One such method employs N-Chlorosuccinimide (NCS). mnsu.edu The solvent in such a reaction would need to be compatible with the reagents and facilitate the desired phosphorylation without promoting side reactions. The use of a mixture of solvents, such as tetrahydrofuran (B95107) (THF) and water, has been found to be optimal in some related synthetic procedures for chiral β-hydroxy-α-amino acid esters, indicating that solvent mixtures can be fine-tuned to improve reaction outcomes. rsc.org

The selectivity of the phosphorylation of a di-functional substrate like a hydroxyphenyl derivative also depends on the solvent. Biocatalytic methods, for example, using kinases, have demonstrated high selectivity in the phosphorylation of phenols and benzenediols under mild conditions. nih.govchemrxiv.org While not a direct solvent effect in the traditional sense, the aqueous buffer systems used in biocatalysis are essential for enzyme activity and selectivity.

The following table summarizes the general effects of solvent properties on phosphorylation reactions, which are applicable to the synthesis of this compound.

| Solvent Property | Effect on Reaction Kinetics | Effect on Selectivity | Plausible Solvents for Synthesis |

| Polarity/Dielectric Constant | Can significantly alter reaction rates. Highly polar solvents may favor SN2 pathways, while less polar solvents may favor SN1 pathways. nih.gov | Can influence which functional group is preferentially phosphorylated in multifunctional molecules by stabilizing specific transition states. | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) |

| Protic vs. Aprotic | Protic solvents can solvate anions and cations, potentially slowing down reactions where a nucleophile's strength is critical. Aprotic solvents can enhance the reactivity of nucleophiles. | The ability of the solvent to hydrogen bond can affect the reactivity of different hydroxyl groups, influencing regioselectivity. | Aprotic: THF, Acetonitrile; Protic: Ethanol (B145695) (in specific cases) |

| Solvent Mixtures | Allows for fine-tuning of the reaction environment to optimize both rate and selectivity. rsc.org | Can be used to achieve a balance between reactant solubility and desired reactivity. | THF/Water, Dichloromethane/Pyridine |

Temperature and Pressure Influences on Synthetic Efficiency

Temperature and pressure are fundamental thermodynamic variables that can be manipulated to enhance the efficiency of chemical syntheses, including the production of this compound. These parameters directly affect reaction rates, equilibrium positions, and in some cases, the stability of reactants and products.

Temperature Influences:

In general, increasing the temperature of a reaction increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. This typically results in a higher reaction rate, as described by the Arrhenius equation. For the synthesis of organophosphate esters, temperature control is crucial. For instance, in the Michaelis-Arbuzov reaction, which is a common method for forming carbon-phosphorus bonds, the reaction is often initiated thermally. researchgate.net Some catalytic methods for producing diethyl arylphosphonates require high temperatures, such as 160°C, when using a nickel(II) bromide catalyst. researchgate.net

The effect of temperature on reaction kinetics can also be observed in related reactions involving phenols. For example, the rate constants for the reaction of phenols with radicals have been shown to increase with increasing temperature. ustc.edu.cn This suggests that for syntheses involving radical intermediates, temperature would be a key parameter to control.

The following table outlines the potential effects of temperature on the synthesis of this compound.

| Temperature Range | Potential Effect on Synthetic Efficiency |

| Low Temperature | May lead to slow reaction rates, requiring longer reaction times. Can improve selectivity by minimizing side reactions. |

| Moderate Temperature | Often provides a good balance between reaction rate and product stability, leading to optimal yields. |

| High Temperature | Can significantly increase the reaction rate but may also lead to decomposition of the product or reactants, and the formation of byproducts. researchgate.net |

Pressure Influences:

The influence of pressure on the synthesis of small organic molecules in the liquid phase is generally less pronounced than that of temperature, unless the reaction involves a significant change in volume in the transition state or involves gaseous reactants. High-pressure chemistry is more commonly associated with reactions in the solid state or with supercritical fluids.

However, for certain types of reactions, pressure can be a powerful tool. For instance, high-pressure and high-temperature conditions have been used to synthesize novel phosphorus-nitrogen compounds, demonstrating that extreme conditions can lead to the formation of new chemical bonds and structures. nih.gov While such extreme conditions are unlikely to be necessary for the synthesis of this compound, it illustrates the potential of pressure as a variable in synthetic chemistry.

In the context of optimizing a synthetic procedure, applying moderate pressure could be beneficial in reactions involving volatile reagents or solvents, allowing the reaction to be conducted at a higher temperature than the normal boiling point of the solvent, thereby increasing the reaction rate. This can be particularly useful for reactions that are sluggish at atmospheric pressure.

Mechanistic Investigations of Reactivity and Transformation Pathways

Hydrolysis Mechanisms of Phosphate (B84403) Esters

The hydrolysis of phosphate esters, the cleavage of a phosphoester bond by water, is a critical reaction in many biological processes. samipubco.com Despite the thermodynamic favorability of this reaction, phosphate diesters are remarkably stable under physiological conditions, a property essential for the integrity of genetic material like DNA. samipubco.comresearchgate.net The cleavage of these stable bonds often requires enzymatic catalysis, which can accelerate the reaction rate by many orders of magnitude. researchgate.netnih.gov

Theoretical Studies on Phosphodiester Cleavage Pathways

Computational chemistry has provided profound insights into the mechanistic pathways of phosphodiester hydrolysis. nih.govresearchgate.net Theoretical studies, particularly using density functional theory (DFT), have been employed to model the reaction of phosphodiesters with various nucleophiles. rutgers.edu These studies help characterize the factors influencing the intrinsic reactivity of phosphate compounds, such as the nature of the nucleophile, protonation state, and solvent effects. rutgers.edu

The hydrolysis of phosphodiesters is generally understood to proceed through a nucleophilic attack on the phosphorus center. nih.gov Two primary mechanisms are often considered: a concerted, S_N2-like pathway and a stepwise, addition-elimination pathway.

Concerted Mechanism (A_N_D_N_): In this pathway, the formation of the bond to the incoming nucleophile and the fission of the bond to the leaving group occur simultaneously. nih.govresearchgate.net The reaction proceeds through a single pentacoordinated transition state with a trigonal bipyramidal geometry. nih.govlibretexts.org

Stepwise Mechanism (A_N_ + D_N_): This mechanism involves the formation of a distinct, metastable pentacoordinated phosphorane intermediate. libretexts.orgnih.gov This intermediate would occupy an energy minimum on the reaction pathway, situated between two transition states. libretexts.org

Recent computational studies on model systems, such as the hydroxide-ion-catalyzed hydrolysis of diethyl phosphate, suggest that even acyclic phosphoranes can exist as intermediates rather than just transition states. nih.gov For the hydrolysis of dianionic phosphodiesters, DFT calculations have identified stationary points on the potential energy surface corresponding to the reactants, a transition state, and the products, supporting a mechanism involving a high-energy intermediate or transition state. rutgers.edu Multiscale computational approaches have also been used to investigate enzymatic phosphodiester cleavage, revealing detailed step-by-step pathways, including the formation of pentacovalent phosphorane intermediates. nih.gov

Kinetic Analysis of Phosphate Ester Reactivity in Model Systems

Kinetic studies on model phosphate esters provide crucial data for understanding their reactivity and the mechanisms of their hydrolysis. Phosphate diesters are the most stable among phosphate esters in neutral conditions and exhibit very low rates of hydrolysis. samipubco.com This inherent stability makes direct measurement of their hydrolysis rates challenging. samipubco.comresearchgate.net Consequently, studies often use activated substrates (e.g., with good leaving groups like p-nitrophenoxide) or are conducted under forcing conditions like high temperatures or alkaline solutions. samipubco.comfrontiersin.org

The rate of hydrolysis is significantly influenced by the nature of the groups attached to the phosphate. For instance, the presence of an intramolecular nucleophile, like the 2'-OH group in RNA, can dramatically accelerate cleavage compared to DNA, which lacks this group. samipubco.com The hydrolysis of bis(p-nitrophenyl) phosphate (BNPP), a common model substrate, is significantly slower than its analogue containing an internal hydroxyl group, highlighting the importance of intramolecular catalysis. researchgate.net

Kinetic data from the hydrolysis of various phosphate esters have been used to determine activation parameters, which offer further mechanistic insights.

Table 1: Activation and Thermodynamic Parameters for the Hydrolysis of Selected Phosphate Esters

| Compound | Conditions | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | Reference |

|---|---|---|---|---|

| Bis-p-nitrophenyl phosphate (unspecified diester) | Alkaline Solution | 39.02 | -149.9 | samipubco.com |

| Neopentyl phosphate monoester dianion | Cyclohexane (B81311) | 200.0 | +61.5 | frontiersin.org |

| Neopentyl phosphate monoester dianion | Water | 196.6 | +11.3 | frontiersin.org |

This table presents kinetic data for the hydrolysis of model phosphate esters, illustrating the influence of reaction conditions and molecular structure on activation parameters.

The large negative entropy of activation observed for the alkaline hydrolysis of a bis-p-nitrophenyl phosphate diester suggests a highly ordered transition state, which is consistent with a bimolecular (associative) mechanism. samipubco.com In contrast, the hydrolysis of a phosphate monoester dianion shows a positive entropy of activation in cyclohexane, indicating a more dissociative mechanism. frontiersin.org

Transesterification Reactions Involving Ethyl 2-Hydroxyphenyl Phosphate

Transesterification is a process where a phosphate ester reacts with an alcohol to exchange one of its ester groups. This reaction is fundamental to the synthesis of various phosphate esters and plays a role in biological phosphoryl transfer. rsc.orglibretexts.org

Nucleophilic Attack and Leaving Group Effects in Phosphate Transfers

Phosphoryl transfer reactions, including transesterification, mechanistically resemble S_N2 reactions at a carbon center. libretexts.org The reaction involves a nucleophilic attack by an alcohol on the electrophilic phosphorus atom. This attack occurs from the backside, opposite to the leaving group. libretexts.org As the reaction proceeds, the geometry at the phosphorus atom transitions from tetrahedral to a pentavalent, trigonal bipyramidal transition state before returning to a tetrahedral configuration with an inverted stereochemistry. libretexts.org

The reactivity in these transfer reactions is governed by several factors:

The Nucleophile: The strength of the incoming alcohol nucleophile affects the reaction rate.

The Leaving Group: The stability of the departing alkoxide or phenoxide group is crucial. A better leaving group (i.e., the conjugate base of a stronger acid) will depart more readily, accelerating the reaction. google.com

The Phosphate Substituents: The other groups attached to the phosphorus atom influence its electrophilicity.

Linear Free-Energy Relationships (LFERs) are often used to quantify these effects. The Brønsted coefficients, β_nuc_ (sensitivity to the nucleophile's basicity) and β_lg_ (sensitivity to the leaving group's acidity), provide information about the structure of the transition state. nih.gov For example, a large negative β_lg_ value (e.g., -0.95 for the reaction of morpholine (B109124) with phosphorylated pyridines) indicates extensive bond cleavage to the leaving group in the transition state. nih.gov In contrast, a small β_nuc_ value (e.g., 0.16 for the reaction of pyridines with 3-methoxypyridine) suggests a small amount of bond formation to the nucleophile in the transition state. nih.gov These values help to characterize the transition state as being "loose" (dissociative) or "tight" (associative). nih.gov

Catalytic Promotion of Transesterification Processes

Due to the inherent stability of phosphate esters, transesterification often requires catalysis. A variety of catalysts have been developed to promote this transformation under mild conditions. rsc.org

Base Catalysis: Strong bases can deprotonate the incoming alcohol, generating a more potent alkoxide nucleophile, thereby accelerating the reaction. nih.gov Catalytic amounts of base are often sufficient. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful, metal-free organocatalysts for the transesterification of phosphate esters. rsc.org They are versatile, non-toxic, and their steric and electronic properties can be easily tuned. rsc.org This method is effective for a range of substrates, including phosphonates that are often unreactive under other conditions. rsc.org

Metal Ion Catalysis: Lewis acidic metal ions can catalyze phosphate ester hydrolysis and transesterification. libretexts.org They can activate the phosphorus center towards nucleophilic attack by coordinating to a phosphate oxygen. libretexts.org In biological systems, magnesium ions (Mg²⁺) are commonly found in the active sites of enzymes that handle phosphate transfers, where they enhance the electrophilicity of the phosphorus atom. libretexts.orgnih.gov Artificial enzyme models using lanthanide ions have also been shown to mediate the hydrolysis of P-OEt bonds. hw.ac.uk

Table 2: Catalytic Systems for Phosphate Ester Transesterification

| Catalyst System | Substrate Example | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Phosphonate (B1237965) esters | Mild conditions, THF | Metal-free, effective for hindered substrates | rsc.org |

| Sodium Phosphate (Na₃PO₄) | Methyl laurate & EGME | 120°C | Solid base catalyst, reusable | nih.gov |

| Potassium Fluoride (KF) | Triphenyl phosphate & 2-ethylhexanol | 100°C | Simple inorganic salt catalyst | google.com |

| Catalytic Base | Dimethyl isopropenyl phosphate & alcohols | Room temperature | High chemoselectivity for primary alcohols | nih.gov |

This table summarizes various catalytic approaches for promoting the transesterification of phosphate esters, highlighting their respective features and conditions.

Rearrangement Reactions of Aromatic Phosphate Esters

Aromatic phosphate esters can undergo several types of rearrangement reactions, where substituents migrate from one position to another within the molecule.

One notable example is the Fries rearrangement , which typically involves the rearrangement of phenolic esters to the corresponding ortho- and para-hydroxy aryl ketones, catalyzed by Lewis or Brønsted acids. slideshare.net While commonly associated with carboxylic esters, a similar rearrangement can be envisioned for phosphate esters. The related photo-Fries rearrangement utilizes light to induce a similar transformation. slideshare.net

A more directly relevant transformation is the libretexts.orglibretexts.org-phospha-Brook rearrangement . This reaction involves the migration of a phosphonyl group from a carbon atom to an adjacent oxygen atom. nih.gov It typically transforms α-hydroxyphosphonates into α-phosphonyloxy esters. This rearrangement is a powerful tool in organophosphorus chemistry, enabling the synthesis of complex phosphorylated molecules. For example, the reaction of diethyl trifluoromethylphosphate with aromatic aldehydes, mediated by a base, proceeds through a libretexts.orglibretexts.org-phospha-Brook rearrangement to produce α-CF₃-phosphoryloxy esters. nih.gov The mechanism involves the initial addition of a phosphorus-based nucleophile to a carbonyl group, followed by the migration of the phosphorus center from the newly formed C-P bond to the oxygen atom. nih.gov

Mechanistic Hypotheses for Phosphate Migration

The presence of the ortho-hydroxyl group on the phenyl ring of this compound introduces the possibility of intramolecular reactions, leading to phosphate group migration. The primary mechanistic hypothesis revolves around the concept of neighboring group participation (NGP) , where the hydroxyl group acts as an internal nucleophile. rsc.org

One plausible pathway involves the intramolecular attack of the hydroxyl group's oxygen atom on the electrophilic phosphorus center. This process would lead to the formation of a transient pentacoordinate phosphorus intermediate, specifically a cyclic phosphorane. This type of intermediate is well-documented in the chemistry of phosphate esters. The formation of a five-membered ring in the transition state is generally favored in such intramolecular cyclizations. acs.org

The proposed mechanism can be outlined as follows:

Activation: The reaction can be initiated under either acidic or basic conditions. In an acidic medium, protonation of the phosphoryl oxygen would increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. Under basic conditions, deprotonation of the phenolic hydroxyl group would generate a more potent nucleophile, the phenoxide ion, which would readily attack the phosphorus center.

Intramolecular Nucleophilic Attack: The ortho-hydroxyl (or phenoxide) group attacks the phosphorus atom, leading to the formation of a trigonal bipyramidal, pentacoordinate intermediate. In this intermediate, the ring involving the phosphorus atom would likely occupy an apical-equatorial position to minimize ring strain.

Pseudorotation: The pentacoordinate intermediate can undergo pseudorotation, a process that reorients the substituents around the phosphorus center. This can lead to different isomers of the intermediate.

Ring Opening: The cyclic intermediate can then undergo ring-opening. Cleavage of the original P-O-ethyl bond would result in the formation of a cyclic phosphate and ethanol (B145695). Alternatively, cleavage of the P-O-phenyl bond would regenerate the starting material or a stereoisomer.

This intramolecular pathway is analogous to the hydrolysis of other esters where a neighboring hydroxyl group participates, leading to enhanced reaction rates compared to isomers where the hydroxyl group is not in a position to participate in NGP. rsc.org The formation of cyclic phosphates from the degradation of phospholipids (B1166683) also provides a precedent for such intramolecular cyclizations. taylorfrancis.com

A second, less likely, hypothesis could involve a dissociative mechanism, where the ethyl group departs first to form a carbocation and a 2-hydroxyphenyl phosphate anion. However, the formation of a primary carbocation (from the ethyl group) is generally unfavorable.

Table 1: Plausible Mechanistic Steps for Phosphate Migration

| Step | Description | Key Intermediates |

| 1 | Activation of the phosphate group or the hydroxyl group. | Protonated phosphate or phenoxide |

| 2 | Intramolecular nucleophilic attack of the hydroxyl/phenoxide on the phosphorus atom. | Pentacoordinate cyclic phosphorane |

| 3 | Ring opening of the cyclic intermediate. | Cyclic phosphate product and ethanol |

Influence of Substituents on Rearrangement Pathways

The electronic nature and position of substituents on the phenyl ring can significantly influence the rate and outcome of the proposed rearrangement pathways. These effects are primarily transmitted through inductive and resonance effects, which alter the nucleophilicity of the hydroxyl group and the electrophilicity of the phosphorus center.

Electron-Donating Groups (EDGs):

Substituents such as alkyl (e.g., methyl, -CH₃) or alkoxy (e.g., methoxy, -OCH₃) groups, particularly at the para-position relative to the hydroxyl group, would increase the electron density on the phenyl ring. This, in turn, enhances the nucleophilicity of the ortho-hydroxyl group, thereby accelerating the rate of intramolecular attack on the phosphorus atom. An ortho-methyl group could also promote the reaction through steric effects that favor a conformation amenable to cyclization. rsc.org

Electron-Withdrawing Groups (EWGs):

Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) on the phenyl ring would decrease the electron density and reduce the nucleophilicity of the hydroxyl group. This would disfavor the intramolecular cyclization pathway, making intermolecular reactions or other decomposition pathways more competitive.

The influence of substituents on the stability of potential intermediates and transition states is also a critical factor. For instance, substituents that can stabilize the negative charge on the oxygen atom in the transition state of the nucleophilic attack would facilitate the reaction.

Table 2: Predicted Influence of Phenyl Substituents on Intramolecular Cyclization Rate

| Substituent Type | Position | Predicted Effect on Rate | Rationale |

| Electron-Donating (e.g., -OCH₃) | para to -OH | Increase | Enhances nucleophilicity of the hydroxyl group. |

| Electron-Donating (e.g., -CH₃) | ortho to -OH | Increase | Enhances nucleophilicity and may provide favorable steric effects. |

| Electron-Withdrawing (e.g., -NO₂) | para to -OH | Decrease | Reduces nucleophilicity of the hydroxyl group. |

| Electron-Withdrawing (e.g., -CN) | meta to -OH | Decrease | Reduces nucleophilicity of the hydroxyl group. |

It is important to note that while these predictions are based on established chemical principles, the actual reactivity of substituted ethyl 2-hydroxyphenyl phosphates would need to be confirmed through detailed experimental and computational studies. The interplay of electronic and steric effects can sometimes lead to complex and non-intuitive outcomes. iaea.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For Ethyl 2-hydroxyphenyl phosphate (B84403), DFT calculations can elucidate bonding patterns, orbital interactions, and the preferred three-dimensional arrangements of the atoms.

The bonding in organophosphates is complex, particularly concerning the nature of the phosphoryl (P=O) bond and the hypervalent state of the phosphorus atom. wikipedia.org DFT calculations help to clarify these characteristics by mapping the electron density and molecular orbitals.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. In organophosphates, the HOMO is often located on the aromatic or alkoxy groups, while the LUMO is typically centered on the phosphorus atom, making it an electrophilic center susceptible to nucleophilic attack. mdpi.com For Ethyl 2-hydroxyphenyl phosphate, the HOMO would likely be associated with the electron-rich 2-hydroxyphenyl ring, while the LUMO would be concentrated around the phosphate group. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and stability. mdpi.com

Analysis of orbital interactions reveals significant negative hyperconjugation, which contributes to the stability of the phosphate group. The bonding around the phosphorus atom is best described as tetracoordinate, with the P=O bond having a bond order between one and two, rather than a simple double bond. wikipedia.org

Table 1: Representative Theoretical Bond Parameters for a Model Aryl Phosphate Note: This data is representative of typical aryl phosphate structures as specific DFT data for this compound is not publicly available. Parameters are derived from general findings in computational studies of similar molecules.

| Bond | Typical Bond Length (Å) | Typical Bond Order |

|---|---|---|

| P=O | 1.45 - 1.50 | ~1.8 |

| P-O (Ester) | 1.58 - 1.62 | ~1.1 |

| C-O (Aryl) | 1.38 - 1.42 | ~1.2 |

| C-O (Ethyl) | 1.43 - 1.47 | ~1.0 |

The flexibility of the ethyl and hydroxyphenyl groups allows this compound to adopt multiple conformations. Theoretical conformational analysis helps identify the most stable structures (energy minima) and the energy barriers for rotation around single bonds. nih.gov The orientation of the ester groups relative to the phosphorus atom is particularly important.

Studies on analogous acyclic phosphate diesters show a preference for gauche-gauche (g,g) or gauche-trans (g,t) conformations around the O-P-O bonds. datapdf.com The specific conformation is influenced by a coupling between the torsional angles and the RO-P-OR bond angle. datapdf.com For this compound, intramolecular hydrogen bonding between the phenolic hydroxyl group and one of the phosphate oxygen atoms could significantly stabilize certain conformations, leading to a more planar arrangement of the hydroxyphenyl group relative to the phosphate moiety.

Table 2: Relative Energies of Potential Conformations for a Model Phosphate Diester Note: This table illustrates typical energy differences between conformations for molecules like dimethyl phosphate. The exact values for this compound would require specific calculations.

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| gauche, gauche (g,g) | 0.00 | Most Stable |

| gauche, trans (g,t) | 1.07 | Less Stable |

| trans, trans (t,t) | 1.63 | Least Stable |

Data adapted from computational studies on dimethyl phosphate. datapdf.com

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. These simulations are invaluable for understanding how this compound behaves in a condensed phase, such as in a solvent or near a surface. nih.gov

The stability and reactivity of phosphate esters are highly dependent on the solvent environment. nih.govfrontiersin.org MD simulations can reveal how solvent molecules arrange around this compound and how these interactions affect its structure and stability.

In aqueous solutions, water molecules form strong hydrogen bonds with the phosphate oxygen atoms and the phenolic hydroxyl group. This solvation shell stabilizes the molecule. However, the hydrolysis of phosphate esters can be significantly affected by the solvent polarity. nih.govrsc.org For instance, the rate of hydrolysis for some phosphate monoester anions is faster in water than in less polar solvents like tert-butyl alcohol. nih.gov Conversely, for certain unactivated phosphate diesters, the reaction is dramatically faster in non-polar solvents like cyclohexane (B81311) compared to water. nih.gov These effects arise from the differential solvation of the ground state and the transition state of the reaction. rsc.org

Organophosphates are known to interact with the active sites of various proteins. youtube.com MD simulations can model the fundamental non-covalent interactions that govern the binding of this compound to a generic model active site containing common functional groups.

Key interactions would include:

Hydrogen Bonding: The phosphate oxygens and the phenolic hydroxyl group can act as hydrogen bond acceptors and donors, respectively, forming strong interactions with corresponding groups (e.g., hydroxyl, amide) in a model binding pocket. mdpi.com

π-π Stacking: The aromatic hydroxyphenyl ring can engage in π-π stacking interactions with other aromatic residues (like phenylalanine or tyrosine models) in a binding site. mdpi.com

π-Alkyl Interactions: The ethyl group and the phenyl ring can form weaker π-alkyl and alkyl-alkyl hydrophobic interactions. mdpi.com

These simulations can calculate the binding free energy, providing a quantitative measure of the affinity of the molecule for a particular model site. researchgate.net

Reaction Pathway Elucidation through Transition State Theory

Computational methods are crucial for mapping the potential energy surface of a chemical reaction and identifying the transition state—the highest energy point along the reaction coordinate. This is essential for understanding the mechanism of reactions involving this compound, such as hydrolysis. acs.orgnih.gov

Phosphate ester hydrolysis can proceed through several proposed mechanisms, including a concerted, SN2-like pathway or a stepwise addition-elimination pathway. thieme-connect.delibretexts.org

Concerted (SN2-like) Mechanism: The nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the electrophilic phosphorus atom from the backside of the leaving group. This proceeds through a single trigonal bipyramidal transition state where the nucleophile and the leaving group occupy the apical positions. libretexts.org

Stepwise (Addition-Elimination) Mechanism: The nucleophile first adds to the phosphorus atom to form a stable, pentacovalent trigonal bipyramidal intermediate. In a second step, the leaving group is expelled. This pathway involves two transition states and one intermediate. libretexts.org

Theoretical calculations, including kinetic isotope effect studies, suggest that the operative mechanism depends on the specific phosphate ester, the nucleophile, and the reaction conditions. acs.orgnih.govresearchgate.net For many acyclic phosphate esters, a concerted SN2-like mechanism with a highly associative transition state is favored. thieme-connect.deresearchgate.net The calculations can determine the activation energy barrier, which is directly related to the reaction rate. acs.org

Structure-Activity Relationship (SAR) Studies: A Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. Theoretical SAR studies use computational methods to establish these relationships, providing a rational basis for the design of new molecules with enhanced or specific activities.

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property, in this case, reactivity. For phosphate esters, QSPR models can be developed to predict their reactivity towards nucleophiles, which is a key aspect of their chemical behavior. mdpi.com

A general form of a QSPR equation is:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are molecular descriptors and c₀, c₁, ..., cₙ are coefficients determined through statistical regression analysis. The descriptors can be electronic (e.g., partial charges, dipole moment), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

For a series of substituted phenyl phosphate esters, a QSPR model could be developed to predict their rate of hydrolysis or reaction with a specific nucleophile. The electronic properties of the substituent on the phenyl ring would be expected to play a significant role.

A descriptor-based analysis for predicting the reactivity of this compound would involve comparing its calculated descriptors with those of a series of related compounds for which experimental reactivity data is known.

For example, the reactivity of phosphate esters in nucleophilic substitution reactions is often influenced by the stability of the leaving group. In the case of this compound, the leaving group would be the 2-hydroxyphenoxide anion. The electronic properties of the ortho-hydroxyl group would affect the pKa of the leaving group and thus the reaction rate.

A theoretical analysis could involve calculating the partial atomic charges on the phosphorus atom and the oxygen atom of the phenoxy group. A more positive charge on the phosphorus atom would suggest a higher susceptibility to nucleophilic attack.

Table 3: Illustrative Descriptor-Based Reactivity Analysis for Substituted Phenyl Phosphates (Note: This data is illustrative. The descriptors and their correlation with reactivity would need to be established for a specific reaction.)

| Substituent on Phenyl Ring | Calculated Partial Charge on P | pKa of Leaving Group (Phenol) | Predicted Relative Reactivity |

| H | +1.85 | 9.95 | 1.0 |

| 4-NO₂ | +1.95 | 7.15 | 10.5 |

| 2-OH (Illustrative) | +1.83 | 10.2 | 0.8 |

The presence of the electron-donating hydroxyl group in the ortho position would be expected to slightly decrease the positive charge on the phosphorus atom and increase the pKa of the leaving group, leading to a predicted lower reactivity in nucleophilic substitution reactions compared to the unsubstituted phenyl phosphate. Intramolecular hydrogen bonding between the hydroxyl group and the phosphate oxygen could also influence the conformation and reactivity, a factor that can be readily investigated through computational modeling.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are powerful tools for establishing the intricate network of connections within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. For Ethyl 2-hydroxyphenyl phosphate (B84403), COSY is expected to show a correlation between the methyl and methylene (B1212753) protons of the ethyl group. It would also reveal correlations between adjacent aromatic protons on the 2-hydroxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netlibretexts.org An HSQC or HMQC spectrum of Ethyl 2-hydroxyphenyl phosphate would show cross-peaks connecting each proton to the carbon it is attached to. For instance, the methylene protons of the ethyl group would correlate with the methylene carbon, and each aromatic proton would correlate with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons over two to four bonds. researchgate.netlibretexts.org HMBC is crucial for piecing together the molecular skeleton. In the case of this compound, key HMBC correlations would be expected between the methylene protons of the ethyl group and the phosphorus atom, as well as the adjacent methyl carbon. Correlations would also be anticipated between the aromatic protons and the carbon atoms of the phosphate ester linkage, and between the phenolic proton and the adjacent aromatic carbons.

Predicted ¹H and ¹³C NMR Data for this compound

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical values for similar functional groups and structural motifs. youtube.comaocs.orgchemicalbook.comhmdb.ca

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.3 | Triplet (t) | ~16 |

| Ethyl-CH₂ | ~4.2 | Quartet (q) | ~64 |

| Aromatic-H3 | ~7.0 | Doublet of doublets (dd) | ~120 |

| Aromatic-H4 | ~7.2 | Triplet of doublets (td) | ~130 |

| Aromatic-H5 | ~6.9 | Triplet of doublets (td) | ~122 |

| Aromatic-H6 | ~7.1 | Doublet of doublets (dd) | ~128 |

| Phenolic-OH | ~8.5 | Singlet (s, broad) | - |

| Aromatic-C1 | - | - | ~125 |

| Aromatic-C2 | - | - | ~150 |

| Aromatic-C3 | - | - | ~120 |

| Aromatic-C4 | - | - | ~130 |

| Aromatic-C5 | - | - | ~122 |

| Aromatic-C6 | - | - | ~128 |

Phosphorus-31 NMR Chemical Shifts and Coupling Constants in Phosphate Esters

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for studying phosphorus-containing compounds. huji.ac.il Given that ³¹P has a natural abundance of 100% and a spin of ½, it provides clear and interpretable spectra.

For aryl phosphate esters, the ³¹P chemical shift is influenced by the nature of the substituents on the aromatic ring. researchgate.netcdnsciencepub.com Electron-withdrawing groups on the aryl ring tend to cause an upfield shift (to lower ppm values), while electron-donating groups lead to a downfield shift. cdnsciencepub.comtandfonline.com For this compound, the ³¹P chemical shift is predicted to be in the range of -5 to -20 ppm, referenced to 85% phosphoric acid.

Coupling between phosphorus and neighboring protons (³¹P-¹H coupling) can also be observed. The protons on the alpha-carbon of the ethyl group (the -CH₂- group) would be expected to show a three-bond coupling (³JPH) to the phosphorus atom, typically in the range of 5-10 Hz. huji.ac.il

Predicted ³¹P NMR Data for this compound

| Parameter | Predicted Value |

| Chemical Shift (δ) | -5 to -20 ppm |

| ³JPH (P-O-C-H) | 5-10 Hz |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.govmdpi.com For this compound (C₈H₁₁O₅P), the expected exact mass of the molecular ion [M+H]⁺ can be calculated. The ability of HRMS to distinguish between ions of the same nominal mass but different elemental compositions is a powerful tool in structural elucidation. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. nih.govnih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure. rsc.org For organophosphate esters, common fragmentation pathways involve the cleavage of the phosphate ester bonds. nih.govmdpi.com

A plausible fragmentation pathway for this compound would involve the loss of the ethyl group or the 2-hydroxyphenyl group. The fragmentation would likely be initiated at the P-O bonds.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 219.0426 | Molecular Ion |

| [M-C₂H₄+H]⁺ | 191.0110 | Loss of ethylene |

| [M-C₆H₅O₂+H]⁺ | 111.0311 | Loss of hydroxyphenoxy radical |

| [C₆H₅O₂P+H]⁺ | 157.9949 | Hydroxyphenyl phosphate fragment |

| [C₂H₅O₃P+H]⁺ | 125.9949 | Ethyl phosphate fragment |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. nih.govnih.gov

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H stretch of the phenolic group (a broad band around 3200-3600 cm⁻¹), C-H stretches of the ethyl and aromatic groups (around 2850-3100 cm⁻¹), aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), the P=O stretch (a strong band around 1250-1300 cm⁻¹), and P-O-C stretching vibrations (in the region of 950-1100 cm⁻¹). researchgate.netacs.org

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic bands for the aromatic ring vibrations and the phosphate group. The symmetric stretching of the phosphate group, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Phenolic O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-2980 | Strong |

| Aromatic C=C stretch | 1450-1600 | Strong |

| P=O stretch | 1250-1300 (strong) | Moderate |

| P-O-C stretch | 950-1100 | Moderate |

Characteristic Vibrational Modes of Phosphate and Hydroxyl Moieties

The vibrational spectrum of the phosphate group (PO₄³⁻) is characterized by several key modes. In an aqueous environment, the symmetric stretching mode (ν₁) of phosphate oxyanions is typically observed around 938 cm⁻¹ in Raman spectra, while the antisymmetric stretching mode (ν₃) appears at approximately 1017 cm⁻¹. ufop.br The symmetric bending mode (ν₂) is found near 420 cm⁻¹, and the ν₄ mode is located at 567 cm⁻¹. ufop.br However, in a molecule like this compound, the local chemical environment and bonding significantly influence these frequencies.

Studies on similar organophosphate compounds, such as ethyl methyl phosphate, have shown that the strongest phosphate vibrations are localized and sensitive to the molecule's conformation and its interactions with the surrounding environment. cas.cznih.gov For instance, the asymmetric P-O stretching vibrations can be upshifted in certain environments compared to their positions in a simple aqueous solution. nih.gov The presence of the ethyl and 2-hydroxyphenyl groups introduces additional complexity to the spectrum.

The hydroxyl (-OH) group also exhibits characteristic vibrational modes. The O-H stretching vibration is particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, a sharp band is typically observed in the 3500-3700 cm⁻¹ region. However, intermolecular or intramolecular hydrogen bonding can cause this band to broaden and shift to lower wavenumbers. mdpi.com In the context of this compound, the potential for hydrogen bonding between the hydroxyl group and the phosphate oxygen atoms could lead to such spectral changes.

A theoretical analysis of related molecules provides a framework for interpreting the experimental spectra. For example, in hydroxyapatite, the O-H stretching bands appear around 3572 cm⁻¹, and librational modes of the OH⁻ groups can be observed at lower frequencies, such as 633 cm⁻¹. sci-hub.stresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch (Free) | 3500-3700 | Sharp band |

| O-H Stretch (H-bonded) | 3200-3600 | Broad band, shifted to lower frequency |

| P=O Stretch | 1250-1300 | Strong absorption |

| P-O-C Stretch (Aryl) | 1200-1260 | |

| P-O-C Stretch (Alkyl) | 1000-1050 | |

| PO₄³⁻ Symmetric Stretch (ν₁) | ~940 | Strong in Raman |

| PO₄³⁻ Antisymmetric Stretch (ν₃) | ~1020 - 1090 | Strong in IR |

| PO₄³⁻ Bending (ν₂, ν₄) | 400-600 |

Conformational Insights from Vibrational Spectra

The vibrational spectra of flexible molecules like this compound can provide valuable insights into their conformational preferences. The rotational freedom around the P-O and C-O bonds can lead to the existence of multiple conformers in the gas phase or in solution. cas.cz Each conformer may exhibit a unique vibrational spectrum, and the observed spectrum is a population-weighted average of the spectra of the individual conformers.

Computational studies combining molecular dynamics (MD) and density functional theory (DFT) have proven effective in elucidating the relationship between conformation and vibrational spectra for similar phosphate-containing molecules. cas.cznih.gov These studies reveal that the vibrational properties of the phosphate group are highly sensitive to its conformation. cas.cznih.gov For instance, changes in the dihedral angles around the phosphate group can lead to shifts of up to 30 cm⁻¹ in the vibrational frequencies of adjacent groups. researchgate.net By comparing experimental spectra with theoretically calculated spectra for different conformers, it is possible to deduce the most stable conformations of the molecule.

X-ray Crystallography for Solid-State Structure Determination

While vibrational spectroscopy provides information about molecular vibrations and conformations, X-ray crystallography offers a precise determination of the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related compounds provides a strong basis for understanding its potential solid-state characteristics.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would likely be held together by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant force, particularly involving the hydroxyl group and the oxygen atoms of the phosphate group. nih.govnih.gov The phenolic hydroxyl group can act as a hydrogen bond donor, while the phosphoryl (P=O) and ester (P-O) oxygens can act as acceptors.

Bond Lengths, Bond Angles, and Torsion Angles

A detailed X-ray crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule.

Bond Lengths: The P-O bond distances in phosphate ions are typically around 1.53 Å. nih.gov In organophosphates, the P=O double bond is shorter than the P-O single bonds. For example, in related structures, P=O bond lengths are found to be in the range of 1.45-1.50 Å, while P-O single bond lengths are typically 1.56-1.62 Å. The C-O and C-C bond lengths in the ethyl and phenyl groups would be expected to fall within their normal ranges.

Bond Angles: The geometry around the phosphorus atom in organophosphates is generally tetrahedral, with O-P-O bond angles deviating slightly from the ideal 109.5° due to the different nature of the substituents. The bond angles within the phenyl ring would be close to 120°, consistent with its sp² hybridization.

| Parameter | Expected Value |

| P=O Bond Length | ~1.45 - 1.50 Å |

| P-O Bond Length | ~1.56 - 1.62 Å |

| P-O (in PO₄³⁻) | ~1.53 Å nih.gov |

| O-P-O Bond Angle | ~100-115° |

| C-O-P Bond Angle | ~115-125° |

It is important to note that the specific values for these structural parameters can only be definitively determined through experimental X-ray diffraction analysis of a single crystal of this compound.

Applications in Organic Synthesis and Catalysis

Ethyl 2-Hydroxyphenyl Phosphate (B84403) as a Phosphorylating Agent

The primary and most direct potential application of ethyl 2-hydroxyphenyl phosphate is as a phosphorylating agent, a reagent that introduces a phosphate group into another molecule.

In principle, this compound could be employed in the synthesis of more complex organophosphorus compounds. Organophosphorus compounds are a broad class of molecules with significant applications in medicinal chemistry, agriculture, and materials science. The reactivity of the phosphate group in this compound would be central to this application. For instance, it could potentially react with alcohols or amines under appropriate conditions to form new phosphate esters or phosphoramidates, respectively. The 2-hydroxyphenyl group could act as a leaving group, possibly activated by the hydroxyl substituent, or it could be retained in the final product, imparting specific properties.

General methods for the synthesis of complex organophosphorus compounds often involve the reaction of a phosphorylating agent with a nucleophile. While specific studies on this compound are not available, the general principles of phosphorylation suggest its potential utility.

A key challenge in the synthesis of complex molecules is achieving regioselectivity, the control of reaction at one specific site in a molecule with multiple reactive centers. The structure of this compound offers intriguing possibilities for regioselective phosphorylation. The presence of the phenolic hydroxyl group could, in theory, direct the phosphorylation to a specific location on a substrate through hydrogen bonding or other non-covalent interactions prior to the phosphorylation event.

For example, in a polyol substrate, the 2-hydroxyphenyl moiety could form a temporary hydrogen bond with a specific hydroxyl group on the substrate, thereby positioning the phosphate group for intramolecular or intermolecular transfer to that site. This type of substrate-directable reaction is a powerful tool in organic synthesis. However, it must be emphasized that this is a theoretical proposition for this compound and would require experimental investigation to be confirmed.

Catalytic Roles of this compound (if applicable)

While primarily viewed as a reagent, the structural features of this compound suggest it could potentially participate in or influence catalytic transformations.

The molecule contains both acidic (phenolic hydroxyl and potentially the phosphate P-OH if it exists as a mono- or di-acid) and basic (phosphoryl oxygen) sites. This bifunctional nature could allow it to act as an organocatalyst in reactions that are promoted by both acids and bases. For example, it could potentially catalyze aldol (B89426) or similar condensation reactions by activating both the nucleophilic and electrophilic partners. The phenolic proton could act as a general acid catalyst, while the phosphoryl oxygen could act as a general base.

Even if not acting as the primary catalyst, the presence of this compound as an additive could influence the selectivity and efficiency of a reaction. The phosphate and hydroxyl groups could coordinate to metal catalysts, modifying their steric and electronic properties and thereby influencing the stereoselectivity or regioselectivity of the catalyzed reaction. Again, this is a hypothetical role that would need to be explored experimentally.

Precursor for Advanced Materials and Ligands (Theoretical/Synthetic)

The structure of this compound makes it a plausible, though currently unexplored, precursor for more complex molecules with applications in materials science and coordination chemistry.

The bifunctional nature of the molecule, with its phenolic hydroxyl group and phosphate moiety, makes it an interesting candidate for the synthesis of novel ligands for metal catalysts. The "salen"-type ligands, which are tetradentate Schiff base ligands, are often synthesized from salicylaldehyde (B1680747) derivatives. The 2-hydroxyphenyl group in this compound provides a similar structural unit. Modification of the ethyl phosphate group could lead to bidentate or polydentate ligands with a hard oxygen donor from the phenoxide and a softer donor from a modified phosphorus center.

Furthermore, organophosphorus compounds are known for their use as flame retardants. The phosphorus content of this compound suggests it could be investigated as a reactive flame retardant, where it is incorporated into a polymer backbone, or as an additive flame retardant. The presence of the aromatic ring could also contribute to char formation, a key mechanism for flame retardancy.

This compound: A Comprehensive Chemical Profile

This compound is an organophosphate ester characterized by the presence of both an ethyl group and a 2-hydroxyphenyl group attached to a central phosphate core. This unique combination of a reactive phenolic hydroxyl group, a phosphate linkage, and an ethyl ester moiety suggests a range of potential applications in polymer chemistry and catalysis, which are explored in this article.

The bifunctional nature of this compound, possessing both a nucleophilic phenolic hydroxyl group and a phosphate ester linkage, opens up possibilities for its use in specialized areas of organic synthesis and catalysis.

Phosphorus-containing polymers are a significant class of materials with applications in biomedicine and materials science due to their biocompatibility and flame-retardant properties. acs.org The phosphate group in this compound can act as a monomeric unit for the synthesis of polyphosphates. Poly(phenylene phosphate)s, for example, are a class of polymers that can be synthesized through the polycondensation of appropriate phenyl phosphate derivatives. rsc.orgrsc.orgwikipedia.orgphysicsjournal.net

The presence of the phenolic hydroxyl group in this compound offers a reactive site for polymerization. Enzymatic polymerization of phenolic compounds, often utilizing oxidoreductases like laccases or peroxidases, is a known method to produce polymers with various functionalities. researchgate.netacs.org In a similar vein, the free hydroxyl group on the phenyl ring of this compound could potentially undergo oxidative coupling or other polymerization reactions to form a polymer backbone, with the ethyl phosphate group acting as a pendant moiety. This could lead to the formation of polymers with unique properties, where the phosphate group can influence solubility, metal-binding capabilities, and thermal stability. drugbank.com

Furthermore, the phosphate ester itself can be a key component of the polymer backbone. Ring-opening polymerization (ROP) of cyclic phosphate esters is a common method to produce well-defined polyphosphoesters. rsc.orgmdpi.com While this compound is not a cyclic monomer itself, its synthesis could be adapted to produce related cyclic precursors that could then be polymerized. For instance, the reaction of 2-hydroquinone with a suitable phosphorylating agent could lead to a cyclic phosphate that, upon polymerization and subsequent functionalization, could yield structures analogous to those derived from this compound. The resulting polymers could find use as biomaterials or flame retardants. acs.org

The synthesis of robust, porous organic polymers (POPs) functionalized with catechol units has been demonstrated, where these units can be metalated for applications in gas storage and catalysis. northwestern.edu The 2-hydroxyphenyl moiety of this compound is structurally similar to a catecholate precursor, suggesting that it could be incorporated into such polymer frameworks. The phosphate group would add another dimension of functionality, potentially influencing the catalytic activity or material properties of the resulting POP.

Research into the polymerization of related phenolic and phosphate-containing monomers provides a strong basis for the potential of this compound as a valuable building block in polymer chemistry.

Organophosphorus compounds are a cornerstone of modern catalysis, with phosphine (B1218219) and phosphate ligands being widely used to modulate the activity and selectivity of transition metal catalysts. acs.orgmdpi.com The structure of this compound, containing both a hard phenolic oxygen donor and a phosphate group, suggests its potential as a bidentate or monodentate ligand in coordination chemistry and catalysis. wikipedia.org

Phosphate ligands have been successfully employed in various catalytic reactions, including gold(I)-catalyzed cyclization of enynes. nih.gov The design of ligands with specific electronic and steric properties is crucial for achieving high catalytic efficiency. The phenolic phosphate scaffold of this compound offers a unique combination of a potentially chelating phenoxy group and the phosphate moiety. The hydroxyl group can be deprotonated to form a phenoxide, which can coordinate to a metal center. This, in conjunction with the phosphoryl oxygen, could lead to the formation of stable chelate complexes.

The synthesis of catecholate ligands with phosphonate (B1237965) anchoring groups has been reported for the immobilization of coordination complexes on solid supports, which is advantageous for catalysis, electrocatalysis, and dye sensitization. uci.edu The 2-hydroxyphenyl group of this compound is a close analogue of a catecholate, suggesting that it could be used to design ligands for similar applications. The ethyl group could be modified to include further functionalities or to tune the solubility of the resulting metal complexes.

Furthermore, the phosphate group itself can act as a directing group in transition-metal-catalyzed C-H activation reactions, or it can be the electrophilic site in cross-coupling reactions. nih.gov The proximity of the phenolic hydroxyl group could influence the reactivity and selectivity of such transformations, potentially leading to novel catalytic applications. The synthesis of various organophosphate ligands and their application in catalysis is an active area of research, and the unique structure of this compound makes it an interesting candidate for the development of new catalytic systems. researchgate.netnih.gov For instance, metal-chelator polymers have been prepared for the hydrolysis of organophosphates, demonstrating the catalytic potential of metal complexes with phosphate-containing ligands. rsc.org

Synthesis and Reactivity of Ethyl 2 Hydroxyphenyl Phosphate Derivatives and Analogues

Modification of the Ethyl Moiety

The ethyl group of ethyl 2-hydroxyphenyl phosphate (B84403) offers a key site for structural modification, influencing the compound's physical and chemical properties. Alterations such as increasing the alkyl chain length, introducing branching, and incorporating various substituents can significantly impact reactivity and potential applications.

Homologation and Branched Alkyl Ester Analogues

The synthesis of homologated and branched-chain alkyl ester analogues of 2-hydroxyphenyl phosphates can be achieved through several synthetic routes. A common method involves the reaction of a suitably protected 2-hydroxyphenol with the corresponding alkyl dichlorophosphate. Alternatively, transesterification reactions can be employed to introduce longer or branched alkyl chains.

The synthesis of various alkyl phosphates often involves the phosphating reaction of industrial fatty alcohols with phosphorus pentoxide. This method allows for the creation of a mixture of mono- and disubstituted phosphoric acid esters, and the ratio of these products can be controlled by adjusting the reaction conditions and the structure of the alcohol feedstock. elpub.ruresearchgate.net

Table 1: Examples of Homologated and Branched Alkyl Phosphate Synthesis

| Starting Material | Reagent | Product |

| 2-Hydroxyphenol | Propyl dichlorophosphate | Propyl 2-hydroxyphenyl phosphate |

| 2-Hydroxyphenol | Isopropyl dichlorophosphate | Isopropyl 2-hydroxyphenyl phosphate |

| Ethyl 2-hydroxyphenyl phosphate | Butanol, Acid catalyst | Butyl 2-hydroxyphenyl phosphate |

This table presents hypothetical examples for illustrative purposes, as direct synthesis examples for these specific homologues were not found in the search results.

Substituted Ethyl Groups and Their Impact on Reactivity

The introduction of substituents on the ethyl group can profoundly influence the reactivity of the phosphate ester. Electron-withdrawing groups, for instance, can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. Conversely, bulky substituents can introduce steric hindrance, potentially slowing down reaction rates.

For example, the synthesis of 2-(ethoxy(hydroxy)phosphoryl)-3-phenylpropyl ethanethioate involves the use of triethyl phosphonoacetate, which is subsequently modified. diva-portal.org The presence of the phenyl group in proximity to the phosphate can influence its electronic environment. Studies on related organophosphorus compounds have shown that the nature of the substituents around the phosphorus center can determine the mechanistic pathway of nucleophilic substitution, which can proceed through either a stepwise mechanism with a trigonal bipyramidal intermediate or a concerted SN2-type mechanism. researchgate.net The reactivity of these compounds is often evaluated through kinetic studies, with second-order rate constants providing a measure of their susceptibility to nucleophilic attack. researchgate.net

Modification of the 2-Hydroxyphenyl Moiety

The 2-hydroxyphenyl group provides another versatile handle for modifying the properties of the parent compound. Substituents on the phenyl ring can alter the electronic properties of the molecule, while derivatization of the hydroxyl group can be used to introduce new functionalities.

Substitution Patterns on the Phenyl Ring and Electronic Effects